![molecular formula C18H16N4O2 B11959877 N,N-dimethyl-4-[(E)-(4-nitro-1-naphthyl)diazenyl]aniline CAS No. 1081550-07-3](/img/structure/B11959877.png)
N,N-dimethyl-4-[(E)-(4-nitro-1-naphthyl)diazenyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-4-[(E)-(4-nitro-1-naphthyl)diazenyl]aniline is an organic compound with the molecular formula C14H14N4O2. It is a member of the azo compounds, characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings. This compound is known for its vibrant color and is often used in dye and pigment industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-[(E)-(4-nitro-1-naphthyl)diazenyl]aniline typically involves the diazotization of N,N-dimethylaniline followed by coupling with 4-nitro-1-naphthylamine. The reaction conditions often include acidic environments to facilitate the diazotization process and maintain the stability of the diazonium salt.
Diazotization: N,N-dimethylaniline is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-nitro-1-naphthylamine in an alkaline medium to yield the desired azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-[(E)-(4-nitro-1-naphthyl)diazenyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: Reduction reactions typically target the nitro group, converting it to an amino group.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as tin(II) chloride (SnCl2) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Conversion to N,N-dimethyl-4-[(E)-(4-amino-1-naphthyl)diazenyl]aniline.
Substitution: Introduction of halogen or nitro groups on the aromatic rings.
Scientific Research Applications
N,N-dimethyl-4-[(E)-(4-nitro-1-naphthyl)diazenyl]aniline has diverse applications in scientific research:
Chemistry: Used as a dye intermediate and in the study of azo compound reactivity.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic properties, including antimicrobial activity.
Industry: Utilized in the production of dyes, pigments, and as a colorant in various materials.
Mechanism of Action
The compound exerts its effects primarily through its azo linkage and nitro group. The azo bond can participate in electron transfer processes, while the nitro group can undergo reduction to form reactive intermediates. These properties make it useful in various chemical and biological applications.
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-4-[(E)-(2-nitrophenyl)diazenyl]aniline
- N,N-dimethyl-4-[(E)-(4-nitrophenyl)diazenyl]aniline
- N,N-dimethyl-4-[(E)-(2-pyridyl)diazenyl]aniline
Uniqueness
N,N-dimethyl-4-[(E)-(4-nitro-1-naphthyl)diazenyl]aniline is unique due to its specific structural configuration, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and color properties.
Properties
CAS No. |
1081550-07-3 |
|---|---|
Molecular Formula |
C18H16N4O2 |
Molecular Weight |
320.3 g/mol |
IUPAC Name |
N,N-dimethyl-4-[(4-nitronaphthalen-1-yl)diazenyl]aniline |
InChI |
InChI=1S/C18H16N4O2/c1-21(2)14-9-7-13(8-10-14)19-20-17-11-12-18(22(23)24)16-6-4-3-5-15(16)17/h3-12H,1-2H3 |
InChI Key |
VOSGNALGSGFEIO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C3=CC=CC=C32)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


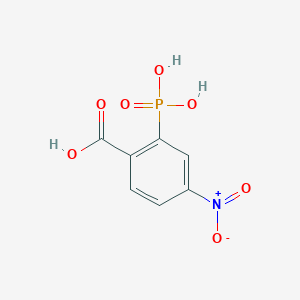
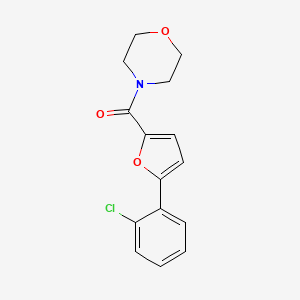
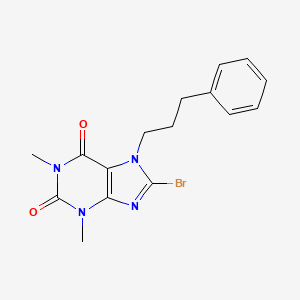

![2-({[4-(benzyloxy)phenyl]amino}methyl)-5-bromo-1H-isoindole-1,3(2H)-dione](/img/structure/B11959841.png)

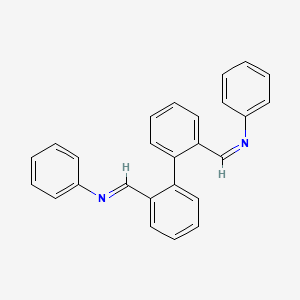
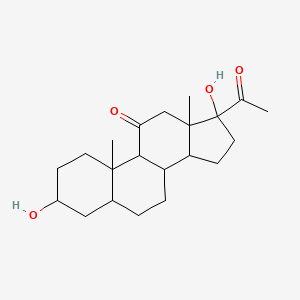


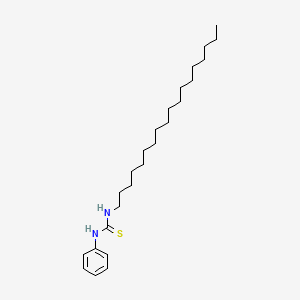
![4-[(E)-(2-{[4-(2-chlorobenzyl)piperazin-1-yl]acetyl}hydrazinylidene)methyl]-2-methoxyphenyl acetate](/img/structure/B11959891.png)


